![molecular formula C16H17NO2S B15063958 Azetidine, 1-[(4-methylphenyl)sulfonyl]-2-phenyl- CAS No. 38455-36-6](/img/structure/B15063958.png)
Azetidine, 1-[(4-methylphenyl)sulfonyl]-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-1-tosylazetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered ring structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1-tosylazetidine typically involves the imino-aldol reaction of ester enolates with racemic and non-racemic aldimines to obtain β-amino esters. These β-amino esters are then reduced and cyclized using TsCl/KOH to produce the corresponding azetidines with high yield and stereoselectivity . Another method involves the reaction of 2-phenyl-N-tosylaziridine with 2-chloroethanol in the presence of sodium persulfate .
Industrial Production Methods
While specific industrial production methods for 2-Phenyl-1-tosylazetidine are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenyl-1-tosylazetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the azetidine ring.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-Phenyl-1-tosylazetidine has several applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Industry: Used in the production of polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Phenyl-1-tosylazetidine involves its ability to act as a formal 1,4-dipole in the presence of Lewis acids like BF₃·Et₂O. This reactivity allows it to participate in cycloaddition reactions with various alkenes, forming new ring structures . The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyl-N-tosylaziridine: A related compound with a three-membered ring structure.
N-Sulfonyl azetidines: Compounds with similar structural features but different substituents on the nitrogen atom.
Uniqueness
2-Phenyl-1-tosylazetidine is unique due to its four-membered ring structure, which imparts significant ring strain and unique reactivity compared to other azetidines and aziridines. This makes it a valuable compound in synthetic organic chemistry and various research applications .
Propiedades
Número CAS |
38455-36-6 |
|---|---|
Fórmula molecular |
C16H17NO2S |
Peso molecular |
287.4 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)sulfonyl-2-phenylazetidine |
InChI |
InChI=1S/C16H17NO2S/c1-13-7-9-15(10-8-13)20(18,19)17-12-11-16(17)14-5-3-2-4-6-14/h2-10,16H,11-12H2,1H3 |
Clave InChI |
HACCQCDRPIBLHF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC2C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


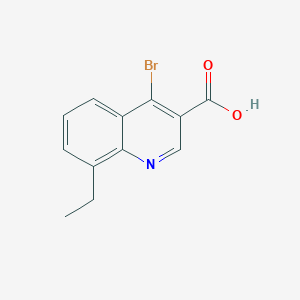

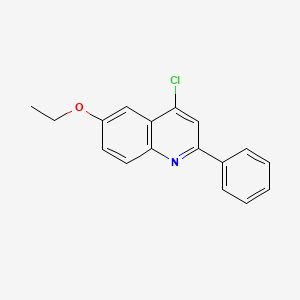


![tert-Butyl (6-amino-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)(methyl)carbamate](/img/structure/B15063935.png)
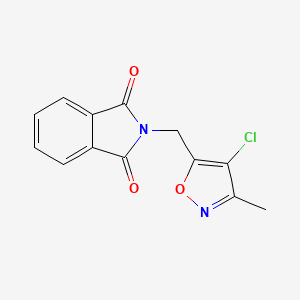


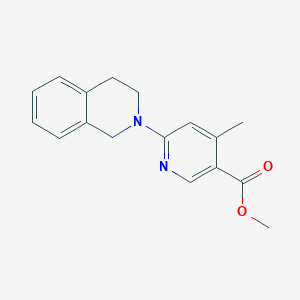
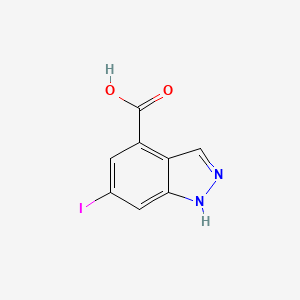
![3-(4-Methoxyphenyl)-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B15063961.png)

![9-Chloro-6-methoxy-5-methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10(5H)-one](/img/structure/B15063966.png)
